Thermal Sweetness Retention: Cyclamate vs. Saccharin in Hot Beverage Formulations
At 50°C, cyclamate demonstrates superior retention of sweetness potency compared to saccharin. To achieve equivalent sweetness (relative to sucrose) as observed at 20°C, the concentration of cyclamate must be increased by a factor of 1.3, whereas saccharin requires a 2.4-fold concentration increase [1]. This indicates that cyclamate suffers substantially less temperature-dependent sweetness degradation than saccharin in hot beverage applications.
| Evidence Dimension | Concentration fold increase required to maintain equivalent sweetness at 50°C vs. 20°C baseline |
|---|---|
| Target Compound Data | 1.3× concentration increase |
| Comparator Or Baseline | Saccharin: 2.4× concentration increase |
| Quantified Difference | Cyclamate requires 46% less concentration adjustment than saccharin (1.3× vs. 2.4×) |
| Conditions | Aqueous solution at 50°C, sweetness referenced to sucrose standard |
Why This Matters
For hot beverage and thermal-processed food manufacturers, cyclamate provides more predictable sweetness delivery and reduces the need for over-formulation compared to saccharin.
- [1] Hoppe K, Gaßmann B. Sweetness potency of saccharin and cyclamate in hot drinks. Nahrung. 1979;23(3):317-326. DOI: 10.1002/food.19790230317. View Source
